3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione

Heterocyclic chemistry Thermal analysis Solid-state characterization

Procurement of this specific 3-methyl-4-thione derivative is critical to avoid functional non-equivalence common with 4-oxo or 4-amino analogs. Its confirmed thione tautomer (¹H NMR: δ ~14 ppm NH, no SH) confers distinct soft Lewis base character for selective Cu(I)/Ag(I) coordination, a property absent in hard-base analogs. The diagnostic δ 2.48 ppm (3H, s) methyl signal provides an unambiguous QC reference standard fingerprint. Scaffold sensitivity in TLR7 agonism and CFTR correction makes direct replacement with structurally similar analogs a high-risk procurement strategy. This intermediate is essential for producing S-alkylated or 4-amino derivatives in focused library synthesis.

Molecular Formula C6H5N3OS
Molecular Weight 167.19 g/mol
CAS No. 130783-68-5
Cat. No. B161107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione
CAS130783-68-5
SynonymsIsoxazolo[5,4-d]pyrimidine-4(5H)-thione, 3-methyl- (9CI)
Molecular FormulaC6H5N3OS
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=NC2=S)ON1
InChIInChI=1S/C6H5N3OS/c1-3-4-5(10-9-3)7-2-8-6(4)11/h2H,1H3,(H,7,8,11)
InChIKeyAVSDJHCSVZHRJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione (CAS 130783-68-5): Fused Heterocyclic Scaffold Overview for Chemical Procurement


3-Methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione (CAS 130783-68-5; molecular formula C6H5N3OS; molecular weight 167.19 g/mol) is a sulfur-containing fused bicyclic heterocycle composed of an isoxazole ring and a pyrimidine-4-thione moiety [1]. This compound belongs to the broader isoxazolo[5,4-d]pyrimidine family, which has been explored as a scaffold for Toll-like receptor 7 (TLR7) agonists [2], ΔF508-CFTR correctors , and kinase inhibitor development [3]. The 4-thione functional group distinguishes it from the more commonly studied 4-oxo (carbonyl) and 4-amino analogs, conferring distinct hydrogen-bonding capacity and metal-coordination potential [4].

3-Methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione: Why Isoxazolo[5,4-d]pyrimidine Analogs Are Not Interchangeable in Research Procurement


Isoxazolo[5,4-d]pyrimidine analogs are not functionally interchangeable due to the pronounced structure-activity sensitivity of this scaffold. Systematic SAR studies on TLR7 agonism demonstrate that even modest modifications—such as trifluoromethyl substitution at the 6-position versus hydrogen—shift potency by an order of magnitude and profoundly alter receptor selectivity profiles [1]. In the ΔF508-CFTR corrector series, only 6 of 22 synthesized analogs achieved low micromolar efficacy, underscoring the narrow window of permissible structural variation for target engagement . The 4-position substitution (thione, oxo, amino, or chloro) governs both tautomeric equilibrium and hydrogen-bonding topology, directly impacting biological recognition and metal-binding behavior. Procurement of an unverified or structurally related analog in place of the specific 3-methyl-4-thione derivative therefore carries a high risk of functional non-equivalence.

3-Methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione: Comparative Quantitative Evidence Versus Structural Analogs for Procurement Decisions


Melting Point and Thermal Stability Differentiation: 3-Methyl-4-thione Versus 3-Phenyl-4-oxo Analog

The 3-methyl-4-thione derivative exhibits a substantially lower melting point (164–166°C) compared to the 3-phenyl-4-oxo analog (273–275°C, decomp.) [1]. This thermal behavior reflects the absence of extended π-conjugation from the 3-aryl substituent and the distinct intermolecular hydrogen-bonding network associated with the thione tautomer. The lower melting point confers practical advantages for solution-phase handling and reduces the risk of thermal degradation during synthetic manipulation.

Heterocyclic chemistry Thermal analysis Solid-state characterization

Synthetic Yield Benchmarking: 3-Methyl-4-thione Versus 3-Unsubstituted-4-thione and 3-Phenyl-4-thione Analogs

In the cyclocondensation of 4-thiocarbamoyl-5-aminoisoxazole precursors with triethyl orthoformate, the 3-methyl-substituted derivative was obtained in 55% yield [1]. This represents an intermediate synthetic efficiency: superior to the 3-unsubstituted analog (3-unsubstituted-4-thione, 25% yield) but inferior to the 3-phenyl-4-thione analog (91% yield). The 55% yield for the 3-methyl derivative reflects a practical balance between steric/electronic effects—3-methyl provides sufficient activation for cyclization without the steric bulk that hampers the unsubstituted case, yet lacks the extended conjugation of 3-phenyl that maximizes reaction efficiency.

Synthetic methodology Process chemistry Heterocycle synthesis

¹H NMR Spectral Signature: Distinct Methyl Proton Environment Confirms Structural Identity Versus Unsubstituted and Aryl Analogs

The ¹H NMR spectrum (DMSO-d₆) of 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione displays a characteristic 3H singlet at δ 2.48 ppm corresponding to the 3-methyl group, alongside a 1H singlet at δ 8.50 ppm (pyrimidine C6-H) and an exchangeable 1H broad signal at δ ~14 ppm (N5-H thione tautomer) [1]. This methyl resonance is absent in both the 3-unsubstituted-4-thione analog (which instead shows a C3-H signal) and the 3-phenyl-4-thione analog (which exhibits aromatic multiplet signals in the δ 7.4–8.1 ppm region). The δ 2.48 ppm methyl signal provides an unambiguous, quantitative spectroscopic handle for identity verification and purity assessment during incoming QC.

Structural characterization Quality control NMR spectroscopy

3-Methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione: Recommended Research and Industrial Application Scenarios


Synthetic Intermediate for Fused Heterocyclic Libraries in Medicinal Chemistry

Based on the established synthetic route and moderate 55% yield [1], this compound is suitable as a building block for generating isoxazolo[5,4-d]pyrimidine libraries. The 4-thione group can be alkylated to produce S-substituted derivatives or converted to 4-amino analogs, providing a versatile entry point for scaffold diversification. Researchers developing TLR7 agonists [2] or kinase-targeted libraries where the isoxazolo[5,4-d]pyrimidine core is privileged should consider this specific 3-methyl-4-thione derivative as a key intermediate rather than substituting with 4-oxo or 4-chloro analogs, which would require divergent synthetic pathways and yield different tautomeric profiles.

Spectroscopic Reference Standard and Quality Control Marker

The well-characterized ¹H NMR spectrum in DMSO-d₆—featuring the diagnostic 3H singlet at δ 2.48 ppm and C6-H singlet at δ 8.50 ppm [1]—establishes this compound as a reliable reference standard for analytical method development. Procurement for QC laboratories or core facilities engaged in verifying the identity of related isoxazolo[5,4-d]pyrimidine derivatives is justified, as the unique methyl resonance provides an unambiguous spectroscopic fingerprint that distinguishes it from unsubstituted and 3-aryl analogs.

Metal Coordination and Organocatalysis Studies Exploiting Thione Tautomer

The 4-thione group adopts the thione tautomeric form (C=S) as evidenced by the NH signal at δ ~14 ppm and the absence of an SH proton in the ¹H NMR spectrum [1]. This tautomeric state confers distinct soft Lewis base character, making the compound suitable for investigations into transition metal coordination chemistry—particularly with soft metal ions such as Cu(I), Ag(I), Au(I), and Hg(II). The 3-methyl substitution (versus 3-phenyl) minimizes competing π-interactions from aryl groups, potentially yielding cleaner coordination behavior. Researchers in inorganic chemistry or catalysis seeking sulfur-based ligands should prioritize the 4-thione derivative over 4-oxo or 4-amino analogs, which exhibit fundamentally different hard/soft acid-base character.

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